Inactivity Against HSV-1 and VZV Thymidine Kinase: A Selective Negativity Profile Distinguishing from Active Analogs
2-Benzyl-6-methyl-4(3H)-pyrimidinone demonstrates negligible inhibitory activity against herpes simplex virus type 1 (HSV-1) and varicella zoster virus (VZV) thymidine kinases (TK) [1]. In standardized enzyme inhibition assays, the compound exhibited EC50 values exceeding 1.47E+6 nM (HSV-1 TK) and >1.84E+5 nM (VZV TK) [1]. This pronounced lack of activity directly contrasts with several 2-amino-substituted 6-methyl-4(3H)-pyrimidinone analogs, which were reported to show interferon-inducing activity in vivo [2]. This differentiation is critical for researchers requiring a selective negative control in antiviral studies or a scaffold with a confirmed lack of TK-mediated activity.
| Evidence Dimension | EC50 value for viral thymidine kinase inhibition |
|---|---|
| Target Compound Data | >1.47E+6 nM (HSV-1 TK); >1.84E+5 nM (VZV TK) |
| Comparator Or Baseline | 2-amino-5-bromo-6-substituted-4(3H)pyrimidinone analogs (Class-level: reported to have interferon-inducing activity) |
| Quantified Difference | Target compound is inactive (EC50 > μM range), while the comparator class is active in inducing interferon |
| Conditions | In vitro enzyme inhibition assays against HSV-1 TK (VMW 1837 strain) and VZV TK |
Why This Matters
This inactivity data is essential for selecting a negative control compound with a defined, predictable lack of engagement with a common antiviral drug target, thereby avoiding confounding results in screening cascades.
- [1] BindingDB Entry BDBM50472225. Inhibitory activity of 2-benzyl-6-methyl-4(3H)-pyrimidinone against viral thymidine kinases. BindingDB, curated by ChEMBL. View Source
- [2] Liu XY, Xu LJ. Synthesis and interferon-inducing activity studies on the antiviral compounds of 2,5,6-trisubstituted-4(3H)pyrimidinone derivatives. Acta Pharmaceutica Sinica. 1994;29(2):153-157. View Source
